molecular formula C15H14ClN3O B11844075 7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11844075
M. Wt: 287.74 g/mol
InChI Key: PJJJYSGWJHPDCP-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and two methyl groups attached to the pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-methoxyphenylhydrazine with 3,5-dimethyl-4-chloropyrazole in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo

Biological Activity

7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS Number: 1203128-58-8) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₅H₁₄ClN₃O
  • Molecular Weight : 287.74 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted at the 2-position with a 4-methoxyphenyl group and a chlorine atom at the 7-position.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrazolo derivatives exhibit cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds showing enhanced effects when combined with doxorubicin, suggesting a synergistic action that could improve treatment outcomes in resistant cancer types .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in comparison to standard anti-inflammatory drugs. In vitro assays indicated that certain derivatives exhibit comparable efficacy to indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID). Specifically, one study reported an anti-inflammatory activity of 83.4% for a related pyrazolo compound compared to 84.2% for indomethacin .

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in inflammatory pathways and cancer cell proliferation. For example, it has been suggested that similar compounds can inhibit xanthine oxidase and other enzymes associated with oxidative stress and inflammation .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of several pyrazolo derivatives for their anticancer activity revealed that compounds with halogen substitutions (such as chlorine) demonstrated significantly higher cytotoxicity in MDA-MB-231 cells compared to their unsubstituted counterparts. The study utilized both apoptosis assays and cell viability tests to confirm these findings .

Evaluation of Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of pyrazolo derivatives were assessed using lipopolysaccharide (LPS)-induced models. The results indicated that these compounds effectively reduced nitric oxide production and tumor necrosis factor-alpha (TNF-α) levels, highlighting their potential as novel anti-inflammatory agents .

Summary of Findings

Activity Effectiveness Reference
AnticancerSignificant cytotoxicity
Anti-inflammatoryComparable to indomethacin
Enzyme inhibitionXanthine oxidase inhibition

Properties

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

7-chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H14ClN3O/c1-9-8-13(16)19-15(17-9)10(2)14(18-19)11-4-6-12(20-3)7-5-11/h4-8H,1-3H3

InChI Key

PJJJYSGWJHPDCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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